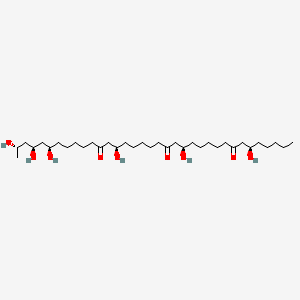![molecular formula C13H9BrN4O2S B14169467 6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine CAS No. 714234-11-4](/img/structure/B14169467.png)
6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form the corresponding imidazo[4,5-b]pyridine derivative . The reaction conditions often include the use of phase transfer catalysis and solid-liquid conditions to achieve the desired regioisomers.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrophenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted derivatives, while substitution reactions can produce a variety of functionalized imidazo[4,5-b]pyridine derivatives.
科学研究应用
6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and catalysts.
作用机制
The mechanism of action of 6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine and nitrophenyl groups enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but lacks the nitrophenyl and methylsulfanyl groups.
6-bromo-2-mercaptothiazolo[4,5-b]pyridine: Contains a thiazole ring instead of the imidazole ring.
Uniqueness
6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
714234-11-4 |
|---|---|
分子式 |
C13H9BrN4O2S |
分子量 |
365.21 g/mol |
IUPAC 名称 |
6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9BrN4O2S/c14-9-5-11-12(15-6-9)17-13(16-11)21-7-8-1-3-10(4-2-8)18(19)20/h1-6H,7H2,(H,15,16,17) |
InChI 键 |
IDTTVUOQAUCBOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC2=NC3=C(N2)C=C(C=N3)Br)[N+](=O)[O-] |
溶解度 |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


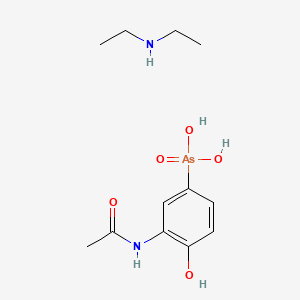
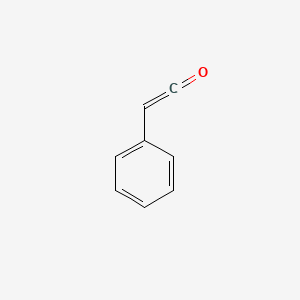
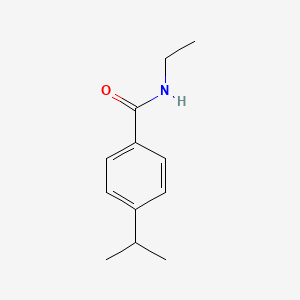
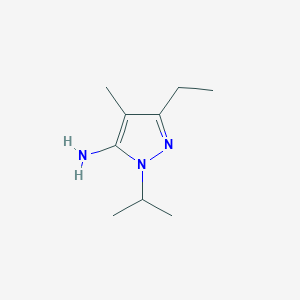

![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)

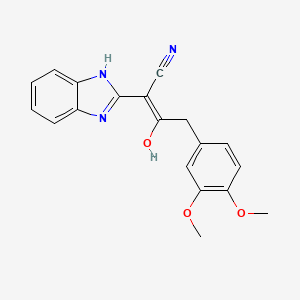
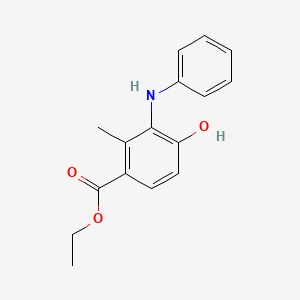
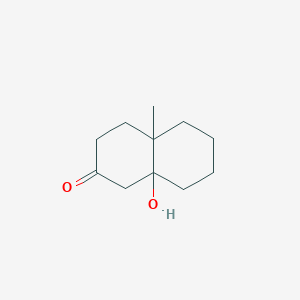
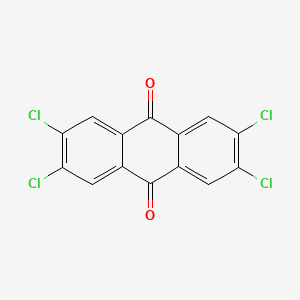
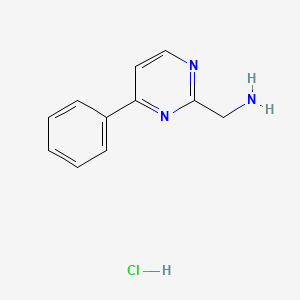
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
